![molecular formula C19H28O B12285204 Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one is a complex polycyclic compound characterized by its unique cage-like structure. This compound belongs to the family of polycyclic hydrocarbons, which are known for their high density, moderate strain energy, and great stability. These properties make them of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of polycyclic hydrocarbons.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its stable and rigid structure.
Industry: It is used in the development of high-energy density fuels and advanced materials.
Mechanism of Action
The mechanism by which Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one exerts its effects is primarily through its interaction with molecular targets and pathways. Its rigid and stable structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. For example, its derivatives have shown significant anti-apoptotic activity, which could be beneficial in neuroprotective applications .
Comparison with Similar Compounds
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one can be compared with other polycyclic hydrocarbons such as:
Adamantane: Known for its use in antiviral drugs and as a building block in organic synthesis.
Pentacyclo[5.4.1.02,6.03,10.05,9]undecane:
The uniqueness of this compound lies in its larger and more complex cage structure, which provides distinct chemical and physical properties compared to smaller polycyclic hydrocarbons .
Properties
Molecular Formula |
C19H28O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one |
InChI |
InChI=1S/C19H28O/c20-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(19)18(14)17(11)15/h11-18H,1-10H2 |
InChI Key |
MRIBYIXPXKWKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3C4C2CCC5C4C(C3=O)CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)
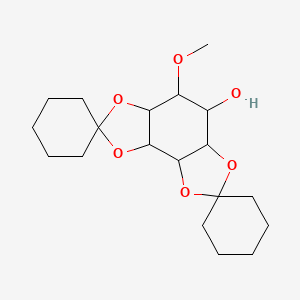
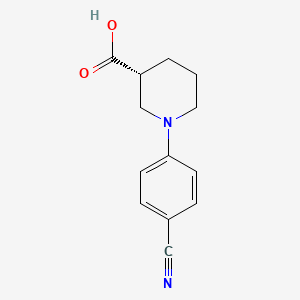
![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)
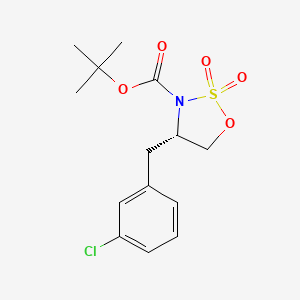

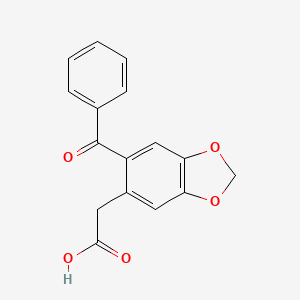
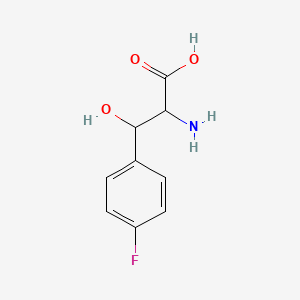
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)
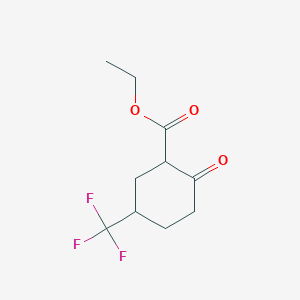
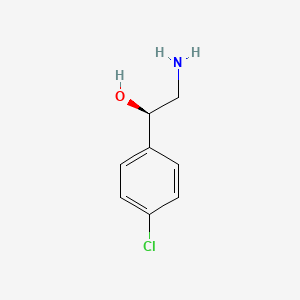
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)


